4-(2-Methoxyethoxy)benzene-1,3-diamine
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Overview
Description
4-(2-Methoxyethoxy)benzene-1,3-diamine is an organic compound with the molecular formula C9H14N2O2 It is a derivative of benzene, featuring two amino groups at the 1 and 3 positions and a 2-methoxyethoxy substituent at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyethoxy)benzene-1,3-diamine typically involves the reaction of 4-nitro-1,3-diaminobenzene with 2-methoxyethanol under specific conditions. The nitro group is reduced to an amino group, resulting in the desired compound. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxyethoxy)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more complex amine derivatives.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of more complex amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
4-(2-Methoxyethoxy)benzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethoxy)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxyethoxy group may enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with its targets.
Comparison with Similar Compounds
4-(2-Methoxyethoxy)benzene-1,4-diamine: Similar structure but with amino groups at the 1 and 4 positions.
4-(2-Methoxyethoxy)benzene-1,2-diamine: Similar structure but with amino groups at the 1 and 2 positions.
4-(2-Methoxyethoxy)benzene-1,3-diamine: The compound of interest.
Uniqueness: this compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the methoxyethoxy group also imparts distinct solubility and chemical properties compared to its analogs.
Properties
CAS No. |
71077-37-7 |
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Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-(2-methoxyethoxy)benzene-1,3-diamine |
InChI |
InChI=1S/C9H14N2O2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5,10-11H2,1H3 |
InChI Key |
ZNBTUAAPXSCFBS-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)N)N |
Origin of Product |
United States |
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